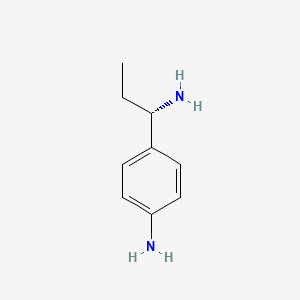

(S)-4-(1-Aminopropyl)aniline

Description

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-[(1S)-1-aminopropyl]aniline |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1 |

InChI Key |

IYWMAXHBPYOXNJ-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)N)N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 4 1 Aminopropyl Aniline and Analogues

Asymmetric Catalytic Strategies for Chiral Anilines

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral amines, offering high atom economy and sustainability. acs.orgnih.gov Both transition metal catalysis and organocatalysis have emerged as leading strategies. acs.orgnih.gov

Chiral Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen compounds is one of the most direct and efficient methods for producing α-chiral amines. acs.orgnih.gov This method is highly valued for its excellent chemo-, regio-, and enantioselectivity. acs.orgnih.gov

Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are frequently employed. acs.orgbohrium.commdpi.com For instance, iridium complexes with chiral ligands like (S,S)-f-Binaphane have been used to hydrogenate N-alkyl α-aryl furan-containing imines, yielding chiral amines with up to 90% enantiomeric excess (ee). acs.org Similarly, palladium acetate (B1210297) in conjunction with chiral ligands such as (R,R)-QuinoxP* has proven effective in the asymmetric hydrogenation of α-iminoesters. bohrium.com

The general reaction scheme for the asymmetric hydrogenation of an imine to a chiral amine is depicted below:

A prochiral imine is converted to a chiral amine using a chiral transition metal catalyst and hydrogen gas.

Key to the success of these reactions is the design of the chiral ligand, which dictates the stereochemical outcome. jlu.edu.cn Chinese scientists have made significant contributions in this area, developing novel chiral phosphorus ligands for transition metal catalysts. jlu.edu.cn

Organocatalytic Routes Involving Chiral Anilines (e.g., Iminium and Enamine Catalysis)

Organocatalysis provides a metal-free alternative for the synthesis of chiral anilines and their derivatives. acs.orgnih.govbeilstein-journals.org Chiral phosphoric acids (CPAs), thioureas, and chiral amines are common classes of organocatalysts. nih.govbeilstein-journals.orgacs.org

Iminium and enamine catalysis, which involve the formation of transient iminium or enamine intermediates from the reaction of a carbonyl compound with a chiral amine catalyst, are powerful strategies. beilstein-journals.org For example, the Jørgensen–Hayashi-type catalyst has been used in the atroposelective synthesis of axially chiral styrenes via an iminium activation mechanism. beilstein-journals.org

Chiral phosphoric acids have been utilized in a variety of transformations, including the asymmetric [3 + 2] cascade cyclization of aniline (B41778) derivatives with pyrazolinone ketimines to produce chiral tetrahydroindole pyrazolinones with excellent enantioselectivities. acs.org These catalysts operate through a dual hydrogen-bonding control strategy to direct the stereochemical outcome. acs.org

Table 1: Examples of Organocatalytic Reactions for Chiral Aniline Derivatives

| Reaction Type | Catalyst | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Atroposelective N-Acylation | Chiral Isothiourea | Aniline-derived sulfonamides | Atropoisomeric anilides | Good | High to excellent | acs.orgnih.gov |

| Asymmetric [3+2] Annulation | Chiral Phosphoric Acid | Anilines, pyrazolinone ketimines | Tetrahydroindole pyrazolinones | Excellent | Excellent | acs.org |

Multi-component Reactions for Chiral Amino Acid Derivatives Utilizing Aniline Components

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.orgacs.org Several MCRs, such as the Strecker, Ugi, and Petasis reactions, are well-suited for the synthesis of chiral amino acid derivatives using anilines as one of the components. bohrium.comacs.orgrsc.org

The Petasis borono-Mannich reaction, for instance, involves the coupling of a boronic acid, an amine, and a carbonyl derivative to generate highly functionalized amines. acs.org Thiourea (B124793) catalysts have been successfully applied in asymmetric Petasis-type reactions of quinolines, substituted anilines, and vinylboronic acids to afford N-aryl amino acid derivatives in high yields (up to 86%) and enantiomeric excesses (up to 93% ee). acs.org

Similarly, the Ugi reaction has been employed to synthesize indole-2-carboxamide derivatives from substituted anilines, glyoxal (B1671930) dimethyl acetal, isocyanide, and formic acid. rsc.org

Oxidative Dearomatization and Rearrangement Pathways for Chiral Benzylic Amines from Anilines

A novel strategy for converting anilines to chiral α-branched benzylic amines involves a formal enantioselective one-carbon insertion into the aromatic carbon-nitrogen bond. researchgate.net This process proceeds through an oxidative dearomatization of a para-substituted aniline, followed by a chiral sulfur ylide-mediated asymmetric aziridination and subsequent rearrangement. researchgate.netresearchgate.net The chiral sulfur ylide acts as the one-carbon insertion unit. researchgate.net

This dearomatization-reconstruction sequence effectively transforms a stable aromatic C-N bond into a stereogenic center. researchgate.net The rearrangement is driven by the restoration of aromaticity. researchgate.net

Stereocontrol and Diastereoselective Approaches in Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. rsc.org Diastereoselective approaches often rely on the use of chiral auxiliaries or the influence of existing stereocenters in the substrate. rsc.orgnih.gov

One notable example is the diastereoselective C-alkylation of aldimines derived from chiral aldehydes with triethylborane. rsc.org The presence of a heteroatom at the α-position of the aldehyde plays a crucial role in inducing high diastereomeric ratios. rsc.org This methodology has been successfully applied to the synthesis of natural benzylisoquinolines. rsc.org

Ellman's tert-butanesulfinamide (tBS) is a widely used chiral auxiliary for the asymmetric synthesis of amines. nih.gov It enables the sequential formation of contiguous α-amino chiral carbons through both chirality induction and transfer mechanisms. nih.gov This approach allows for the stereodivergent synthesis of all possible stereoisomers of bis-α-chiral amines. nih.gov

Optimization of Enantiomeric Excess in Chiral Aniline Synthesis

Optimizing the enantiomeric excess (ee) is a critical aspect of developing practical enantioselective synthetic methods. wur.nlresearchgate.net This often involves the systematic screening of reaction parameters such as catalysts, ligands, solvents, and temperature. bohrium.comwur.nl

In transition metal-catalyzed asymmetric hydrogenation, the choice of both the metal precursor and the chiral ligand significantly impacts the enantioselectivity. bohrium.com For example, in the Pd-catalyzed hydrogenation of α-iminoesters, a screen of various palladium precursors and chiral phosphine (B1218219) ligands is typically performed to identify the optimal combination. bohrium.com Solvents can also have a profound effect, with trifluoroethanol (TFE) sometimes providing the best results. bohrium.com

For organocatalytic reactions, the structure of the catalyst is key. In the synthesis of chiral sulfonimidamides, for instance, extensive variation of bases, solvents, and Lewis acids led to the identification of Ca(NTf2)2 as a crucial component for achieving high yields and >99% ee. wur.nl

Biocatalysis offers another avenue for optimizing enantioselectivity. By engineering the chiral environment around the active site of an enzyme, such as myoglobin, and tailoring the diazo reagent, high activity and stereoinduction can be achieved in N-H insertion reactions to produce chiral amines. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-4-(1-Aminopropyl)aniline |

| (S,S)-f-Binaphane |

| (R,R)-QuinoxP* |

| Jørgensen–Hayashi-type catalyst |

| Chiral Phosphoric Acid (CPA) |

| BINOL-derived Phosphoric Acid |

| tert-Butanesulfinamide (tBS) |

| Trifluoroethanol (TFE) |

| Ca(NTf2)2 |

Mechanistic Insights into Reactions Involving S 4 1 Aminopropyl Aniline

Fundamental Mechanistic Pathways of Amine-Catalyzed Processes

Primary amines are a cornerstone of organocatalysis, capable of activating carbonyl compounds through distinct mechanistic pathways. These pathways typically involve the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates. acs.org The reactivity of (S)-4-(1-Aminopropyl)aniline is rooted in these fundamental principles, where its primary amine functionality serves as the catalytic handle.

The condensation of a primary amine with an aldehyde or ketone is a reversible, acid-catalyzed process that generates an iminium ion, a powerful electrophile. libretexts.org This activation mode is central to the utility of this compound in organocatalysis. The formation of the iminium ion proceeds through a well-defined, multi-step mechanism. libretexts.orglibretexts.org

The process begins with the nucleophilic attack of the primary amine of this compound onto the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.org Subsequent elimination of water, in an E1-like step, results in the formation of a cationic species, the iminium ion. libretexts.org Finally, deprotonation of the nitrogen atom gives the neutral imine, also known as a Schiff base. acs.orglibretexts.org In acidic conditions, the imine exists in equilibrium with its protonated form, the iminium ion, which is significantly more electrophilic than the starting carbonyl compound. acs.org

This LUMO-lowering activation strategy enhances the carbonyl compound's susceptibility to attack by weak nucleophiles, forming the basis for a wide range of transformations, including Diels-Alder reactions and Friedel-Crafts alkylations. acs.orgprinceton.edu

Table 1: Step-wise Mechanism of Iminium Ion Formation

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic addition of the primary amine to the carbonyl group. | Zwitterionic tetrahedral adduct |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the carbinolamine's hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule. | Iminium ion |

| 5 | Deprotonation of the nitrogen (in the case of forming a neutral imine). | Imine (Schiff Base) |

This table is based on the general mechanism of imine formation. libretexts.orglibretexts.org

While iminium ion catalysis involves lowering the LUMO of the substrate, enamine catalysis operates by raising the HOMO of the substrate, transforming the carbonyl compound into a nucleophile. acs.org Typically, enamine formation occurs from the reaction of an aldehyde or ketone with a secondary amine. libretexts.org The reaction proceeds through a carbinolamine and an iminium ion intermediate, but because there is no proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon, yielding the C=C double bond of the enamine. libretexts.org

Although primary amines like this compound characteristically form imines, an imine-enamine tautomerism can exist. nih.gov In specific reaction schemes, an enamine intermediate can be formed from a primary amine and a ketone. nih.gov A proposed mechanism involves the initial formation of an enamine from a cyclic ketone and an arylamine, which then acts as a nucleophile in a Michael-type addition. An equilibrium between the resulting imine and a different enamine can be established, with the enamine's carbonyl group being activated by a co-catalyst to facilitate intramolecular cyclization. nih.gov Therefore, while less common than iminium activation for primary amines, enamine-mediated pathways involving aniline (B41778) derivatives are mechanistically plausible and have been utilized in the synthesis of heterocyclic compounds. nih.govresearchgate.net

The efficacy of catalysts like this compound can be significantly enhanced through cooperative catalysis, where the catalyst works in concert with another species, or through internal, non-covalent interactions like hydrogen bonding. The N-H protons of the aniline moiety or the subsequent iminium ion intermediate can act as hydrogen-bond donors. researchgate.net This interaction can stabilize the transition state of the reaction, often by coordinating with an anionic portion of the reacting partner or a co-catalyst. researchgate.netchemrxiv.org

A prominent example is the use of chiral phosphoric acids (CPAs) as co-catalysts. acs.orgacs.org In these systems, the CPA acts as a Brønsted acid to protonate the imine formed from the aniline, creating a chiral ion pair. The resulting transition state is a highly organized assembly where the phosphate (B84403) anion is intimately associated with the iminium cation, guiding the nucleophile's trajectory. acs.org This dual activation, where the amine forms the iminium ion and the CPA provides a defined chiral environment through hydrogen bonding, is a powerful strategy for achieving high enantioselectivity. acs.orgacs.org

Reaction Kinetics and Rate-Determining Steps in Aniline Transformations

In organocatalytic cycles involving aniline derivatives, either the formation of the active intermediate or its reaction with a nucleophile can be the rate-determining step. princeton.edu For the enantioselective Friedel-Crafts alkylation of anilines with α,β-unsaturated aldehydes, preliminary kinetic studies revealed that the reaction rate's dependence on catalyst loading was consistent with second-order kinetics with respect to the amine hydrochloride component. princeton.edu This suggests that the catalytic resting state may involve two molecules of the catalyst in the rate-limiting transition state.

Factors influencing the reaction rate include the electronic properties of the aniline; electron-withdrawing substituents on the aniline molecule tend to decrease the reaction rate in N-methylation reactions. ssau.ru The pH of the medium is also critical, as imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. acs.org The reaction often exhibits a pH optimum, typically between pH 3 and 4 for aniline-catalyzed decarboxylation. acs.org

Table 2: Factors Influencing Aniline Transformation Kinetics

| Factor | Influence on Reaction Rate | Mechanistic Rationale | Source(s) |

|---|---|---|---|

| Substituents on Aniline | Electron-withdrawing groups decrease the rate. | Reduces the nucleophilicity of the amine nitrogen. | ssau.ru |

| Catalyst Loading | Rate can be second-order in catalyst. | Indicates a more complex rate-determining step involving a catalyst dimer or two catalyst molecules. | princeton.edu |

| pH | Exhibits a pH optimum. | Balances the need for an acid catalyst to promote dehydration against the need for a free amine nucleophile. | acs.org |

| Reactant Structure | Steric hindrance can slow the reaction. | Hindered substrates may form iminium ions more slowly or impede nucleophilic attack. | acs.org |

Stereochemical Models and Transition State Geometries

In asymmetric catalysis using this compound, the chiral center dictates the stereochemical outcome of the reaction. This control is rationalized through stereochemical models that depict the geometry of the rate- and stereo-determining transition state. organic-chemistry.org

Upon formation of the iminium ion from this compound and an unsaturated aldehyde, the (S)-propyl group projects into the space around the electrophilic C=N double bond. This creates a chiral environment that differentiates the two faces (si and re) of the iminium ion. To minimize steric repulsion, the incoming nucleophile will preferentially attack from the less hindered face. acs.org

For example, in the Diels-Alder reaction, MacMillan's model for imidazolidinone catalysts proposes that the catalyst and aldehyde form a specific (E)-iminium ion to avoid unfavorable steric interactions. acs.org The diene then approaches preferentially from the less sterically encumbered si face. A similar principle applies here, where the (S)-propyl group on the aniline ring would block one face of the iminium ion.

Density Functional Theory (DFT) calculations are powerful tools for elucidating these transition state geometries. researchgate.netacs.org For reactions co-catalyzed by chiral phosphoric acids, DFT models show a bidentate binding of the transition state, where hydrogen bonds create a rigid, cage-like structure that locks the reactants into a specific orientation, leading to high enantioselectivity. acs.org The steric demands of the catalyst's substituents and the reactants determine how they fit into this chiral cavity, favoring one reaction pathway over others. acs.org The absolute stereochemistry of the products can often be confirmed by methods such as X-ray crystallographic analysis. organic-chemistry.org

Table 3: Key Interactions in a Hypothetical Stereochemical Model

| Interacting Components | Type of Interaction | Role in Stereodifferentiation | Source(s) |

|---|---|---|---|

| (S)-propyl group and Nucleophile | Steric Repulsion | Blocks one face of the iminium ion, directing the nucleophile to the opposite, less hindered face. | acs.org |

| Iminium ion and Co-catalyst (e.g., CPA) | Hydrogen Bonding / Ion Pairing | Creates a rigid, chiral pocket that orients the substrate and nucleophile for a specific attack trajectory. | acs.orgacs.org |

| Substrate and Catalyst Backbone | van der Waals forces | Further stabilizes the preferred transition state geometry. | researchgate.net |

Advanced Catalytic Applications and Ligand Development of S 4 1 Aminopropyl Aniline Derivatives

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The (S)-4-(1-aminopropyl)aniline framework is particularly advantageous for creating ligands that can coordinate with metal centers or act as organocatalysts. The aniline (B41778) nitrogen can be readily modified to introduce phosphines, ureas, thioureas, or other coordinating groups, while the chiral primary amine can either directly participate in catalysis or serve as an anchoring point for further functionalization.

Derivatives of this compound are effective ligands for a range of transition metals, forming chiral complexes that catalyze enantioselective reactions. The design of these ligands often involves modifying the aniline nitrogen to create bidentate or polydentate coordination environments around the metal center.

Copper: Chiral copper catalysts are well-known for their utility in asymmetric synthesis. Ligands derived from chiral amines can coordinate with copper(I) or copper(II) salts to generate active catalysts for reactions such as α-aminoalkylation. For instance, chiral bisoxazoline copper catalysts have been shown to engage in single-electron-transfer (SET) processes, photoredox catalysis, and Lewis acid activation, highlighting the versatility of copper-based systems. nih.govresearchgate.net The chiral environment created by ligands derived from structures like this compound is crucial for asymmetric induction in these transformations. nih.gov

Cobalt: Cobalt complexes, often featuring salen-type or phosphine (B1218219) ligands, are powerful catalysts for various asymmetric transformations. While specific examples utilizing this compound are not extensively documented in foundational literature, the principles of ligand design suggest its derivatives could be effective. The diamine character of the scaffold is suitable for forming stable complexes with cobalt, enabling applications in reactions like asymmetric reductions and hydrocyanations.

Rhodium: Rhodium-catalyzed reactions, particularly asymmetric hydrogenation and hydroformylation, heavily rely on chiral phosphine ligands. The this compound backbone can be functionalized to incorporate phosphine moieties, creating P,N-ligands. These ligands can coordinate to rhodium precursors to generate catalysts for reactions like the hydroamination of olefins, where the catalyst controls the regioselectivity of the addition of an amine across an unsaturated bond. nih.gov

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in cross-coupling and amination reactions. Chiral ligands are essential for rendering these processes enantioselective. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands are effective for the amination of aryl sulfides with anilines. nih.gov Derivatives of this compound can be envisioned as precursors to chiral NHC ligands or other ligand classes for palladium-catalyzed enantioselective allylic alkylation and related transformations.

| Metal | Typical Reactions | Potential Ligand Type from this compound |

| Copper | Asymmetric α-aminoalkylation, Conjugate additions | Chiral bisoxazoline, P,N-ligands |

| Cobalt | Asymmetric reductions, Hydrocyanations | Salen-type ligands, Chiral diamines |

| Rhodium | Asymmetric hydroformylation, Hydrogenation, Hydroamination | Chiral diphosphines, P,N-ligands |

| Palladium | Asymmetric allylic alkylation, Aminations | Chiral phosphines, N-heterocyclic carbenes (NHCs) |

Chiral primary amines are a prominent class of organocatalysts that operate through the formation of transient enamines or iminium ions with carbonyl compounds. This mode of activation, known as enamine or iminium catalysis, provides a powerful tool for the asymmetric functionalization of aldehydes and ketones. nih.govmdpi.com Catalysts derived from natural cinchona alkaloids, which contain a chiral secondary amine, have been particularly successful. beilstein-journals.org Similarly, primary amines like this compound can catalyze reactions via enamine formation, where the primary amine condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and the catalyst is regenerated upon hydrolysis. The stereochemical outcome of the reaction is dictated by the chiral environment of the catalyst, which directs the approach of the electrophile to one face of the enamine. mdpi.com

To enhance catalytic activity and selectivity, the chiral primary amine moiety can be integrated into a bifunctional catalyst architecture. These catalysts possess a second functional group that works in concert with the amine to activate the substrates and control the stereochemistry. A common strategy involves the incorporation of a hydrogen-bond donor, such as a thiourea (B124793) or squaramide group. mdpi.com In a typical application, the primary amine activates a carbonyl compound by forming an enamine, while the thiourea moiety activates the electrophile (e.g., a nitroalkene) through double hydrogen bonding. mdpi.com This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, leading to high levels of enantioselectivity. mdpi.com The this compound scaffold is an ideal starting point for such catalysts; the aniline nitrogen can be readily converted into a thiourea or other hydrogen-bonding group, resulting in a bifunctional catalyst with a well-defined spatial arrangement of the two catalytic sites.

Enantioselective Transformations Mediated by this compound-Based Catalysts

The chiral ligands and organocatalysts derived from this compound have been successfully applied to a range of important enantioselective transformations. These applications highlight the versatility of this chiral building block in addressing challenges in asymmetric synthesis.

The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Organocatalysts derived from chiral primary amines are highly effective in promoting the enantioselective addition of nucleophiles to α,β-unsaturated compounds. nih.gov

When catalyzing the addition of ketones to nitroalkenes, a primary amine catalyst derived from a scaffold like this compound first reacts with the ketone to form an enamine. mdpi.com This enamine then acts as the nucleophile, attacking the nitroalkene. In bifunctional systems, a thiourea group attached to the aniline part of the catalyst would simultaneously activate the nitroalkene, leading to a highly organized transition state that accounts for the observed high diastereo- and enantioselectivity. mdpi.commdpi.com This methodology provides access to valuable γ-nitro carbonyl compounds with excellent stereocontrol. nih.gov

| Catalyst Type | Substrate 1 | Substrate 2 | Product | Key Feature |

| Primary Amine | Ketone (e.g., Cyclohexanone) | Nitroalkene (e.g., β-Nitrostyrene) | γ-Nitro Ketone | Enamine activation of the ketone. mdpi.com |

| Bifunctional Amine-Thiourea | Ketone | Nitroalkene | γ-Nitro Ketone | Dual activation of ketone (enamine) and nitroalkene (H-bonding). mdpi.commdpi.com |

| Primary Amine | Aldehyde | Nitroalkene | γ-Nitro Aldehyde | Iminium/enamine activation cycle. princeton.edu |

Enantioselective hydroformylation is a powerful atom-economical process that introduces a formyl group and a hydrogen atom across a double bond, creating a new stereocenter. The development of this reaction for substrates like aniline derivatives is of significant interest for the synthesis of chiral building blocks. nih.govnih.gov The success of this transformation hinges on the design of chiral ligands that can effectively control both regioselectivity (linear vs. branched aldehyde) and enantioselectivity.

Ligands derived from this compound, particularly chiral phosphine or diazaphospholane derivatives, can be employed with rhodium precursors to achieve high enantioselectivities in the hydroformylation of vinylarenes and other olefins. morressier.com A strategy involving ligands that can reversibly bind to the aniline substrate has been shown to be effective in controlling selectivity. nih.gov The electronic properties of the aniline substrate can influence both the binding to the ligand and the enantioselectivity of the hydroformylation reaction. nih.gov

Asymmetric Ring-Opening Reactions with Primary Arylamines

The asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles is a powerful strategy for synthesizing enantiomerically enriched vicinal amino alcohols, which are valuable building blocks in medicinal chemistry and materials science. Chiral primary arylamines can serve as effective nucleophiles in these reactions, often in concert with a chiral catalyst system.

The general mechanism involves the activation of the epoxide by a Lewis acid catalyst, followed by a nucleophilic attack from the arylamine. The stereochemistry of the resulting product is controlled by the chiral environment created by the catalyst or a chiral ligand. For a primary arylamine like this compound, the nucleophilic nitrogen atom would attack one of the electrophilic carbons of the epoxide ring. The inherent chirality of the aminopropyl group could theoretically influence the stereochemical outcome, although this "substrate control" is often less effective than "catalyst control" in achieving high enantioselectivity.

Research in this area has predominantly focused on the development of external chiral catalysts, such as metal-salen complexes or chiral Brønsted acids, which coordinate to the epoxide and direct the approach of the amine nucleophile. While various anilines have been successfully employed as nucleophiles in these systems, specific studies detailing the performance of this compound are not present in the current body of literature. The efficiency and enantioselectivity of such a reaction would depend on factors like the choice of catalyst, solvent, and the specific epoxide substrate.

Table 1: Representative Catalytic Systems for Asymmetric Ring-Opening of Cyclohexene Oxide with Aniline (General Examples) (Note: Data for this compound is not available; this table illustrates typical results for the parent aniline.)

| Catalyst / Ligand | Lewis Acid | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Salen-Cr(III) | - | Et2O | >95 | 98 |

| Chiral Bipyridine | Sc(OTf)3 | CH2Cl2 | 90 | 95 |

| Chiral Phosphoric Acid | - | Toluene | 85 | 92 |

Stereoselective Reductive Amination Processes

Stereoselective reductive amination is a cornerstone of chiral amine synthesis, allowing for the conversion of a ketone or aldehyde and an amine into a chiral amine product. This transformation can be achieved through catalyst-controlled or substrate-controlled methods. In the context of this compound, it could act as the amine source, reacting with a prochiral ketone to form a chiral secondary amine.

The process involves two key steps: the formation of an imine or enamine intermediate, followed by its stereoselective reduction. The stereoselectivity is typically induced by a chiral catalyst, which can be a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) with a chiral ligand or a chiral organocatalyst like a Brønsted acid.

For instance, the reaction of this compound with a ketone like acetophenone (B1666503) would first form a chiral imine. The subsequent reduction of this imine, guided by a chiral catalyst, could lead to the formation of one diastereomer of the resulting secondary amine over the other. The inherent chirality of the aminopropyl group could provide a degree of diastereoselectivity even without a chiral catalyst, but high selectivity generally requires a well-designed catalytic system. Organocatalytic methods using Hantzsch esters as the reducing agent in the presence of a chiral phosphoric acid have become particularly prominent for the reductive amination of various anilines. However, specific research applying these methods to this compound has not been reported.

Cascade and Domino Reactions for Complex Chiral Scaffolds

Cascade, or domino, reactions offer a highly efficient means of constructing complex molecular architectures in a single operation by combining multiple bond-forming events in one pot. These reactions are prized for their atom and step economy. Chiral primary arylamines are often key components in these sequences, participating in steps like imine formation, Michael additions, or Mannich reactions.

A hypothetical cascade involving this compound could be initiated by its reaction with an α,β-unsaturated aldehyde. This would form a chiral iminium ion, which could then undergo an intramolecular cyclization or react with another component in the mixture to build a complex, polycyclic, and chiral scaffold. The stereochemical outcome of these complex transformations would be influenced by the inherent chirality of the aminopropylaniline, which would be relayed through the various transition states.

While the development of organocatalytic cascade reactions for the synthesis of complex chiral heterocycles is a vibrant area of research, studies specifically employing this compound as a chiral building block or catalyst precursor are absent from the scientific literature. The design of such a cascade would require careful selection of reaction partners to ensure that the desired reaction sequence proceeds efficiently and with high stereocontrol.

Structure-Activity Relationships in Chiral Aniline-Based Catalysis

Structure-activity relationship (SAR) studies are crucial for understanding and optimizing the performance of catalysts. In the context of catalysis based on chiral anilines, these studies typically involve modifying the aniline structure and observing the effect on reaction yield, enantioselectivity, and catalytic activity.

For a molecule like this compound, several structural features could be systematically varied to establish SARs. These include:

The Chiral Moiety: The length of the alkyl chain (propyl group) and the nature of the substituents at the stereocenter could be altered. For example, replacing the ethyl group with bulkier or more electron-donating groups would impact the steric environment around the nitrogen atom, influencing how it interacts with substrates and co-catalysts.

The Aniline Ring: The position of the aminopropyl group on the aromatic ring (ortho, meta, or para) would significantly affect the electronic properties and steric accessibility of the amine. Furthermore, adding electron-donating or electron-withdrawing substituents to the aniline ring would modulate the nucleophilicity and basicity of the amine, thereby affecting its reactivity.

Secondary Amine Derivatives: The primary amine of the aminopropyl group could be used as a handle to synthesize more complex chiral ligands, for example, by forming amides, sulfonamides, or Schiff bases. SAR studies would then explore how these modifications influence the ligand's coordination to a metal center and its ability to induce asymmetry.

Although these principles are well-established in catalyst design, a dedicated SAR study for catalysts or ligands derived specifically from this compound has not been published. Such a study would be necessary to rationally design and optimize its use in the advanced catalytic applications discussed above.

Advanced Characterization Techniques and Computational Analysis

Spectroscopic Methodologies for Stereochemical and Structural Analysis

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. For chiral molecules, specific methodologies are employed to ascertain not only the connectivity of atoms but also their precise spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For (S)-4-(1-Aminopropyl)aniline, ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons on the aniline (B41778) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the aminopropyl group exhibit distinct signals: a quartet for the methine proton (CH), a multiplet for the methylene (B1212753) protons (CH₂), and a triplet for the methyl protons (CH₃). The coupling patterns and chemical shifts are crucial for confirming the basic structure.

To probe the three-dimensional structure and conformation, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation. For instance, correlations between the methine proton of the stereocenter and specific aromatic protons can help define the spatial orientation of the aminopropyl side chain relative to the aniline ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to NH₂) | 6.65 (d, 2H) | 115.2 |

| Aromatic CH (meta to NH₂) | 7.05 (d, 2H) | 129.5 |

| Methine CH | 3.85 (q, 1H) | 55.8 |

| Methylene CH₂ | 1.70 (m, 2H) | 31.0 |

| Methyl CH₃ | 0.90 (t, 3H) | 11.5 |

| Quaternary C (C-NH₂) | - | 145.8 |

| Quaternary C (C-CH) | - | 132.1 |

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. researchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based CSPs are highly effective due to their ability to form transient diastereomeric complexes with primary amines. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the (S) and (R) enantiomers. By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately calculated, which is a critical quality attribute for chiral compounds.

Table 2: Example Chiral HPLC Method for 4-(1-Aminopropyl)aniline

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netnih.govnih.gov The technique requires the compound to be in a crystalline form. If the native compound does not crystallize well, it is often derivatized or co-crystallized with another molecule to form a suitable single crystal. nih.gov

To determine the absolute configuration of 4-(1-Aminopropyl)aniline, it can be reacted with a chiral carboxylic acid of known absolute stereochemistry, such as (R,R)-tartaric acid, to form a diastereomeric salt. Analysis of the resulting crystal by X-ray diffraction allows for the unambiguous assignment of the three-dimensional arrangement of atoms in the molecule. The use of anomalous dispersion, particularly if a heavy atom is present, confirms the absolute configuration at the stereocenter as (S). researchgate.net

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its reaction products. sigmaaldrich.com Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular mass.

Furthermore, MS is invaluable for monitoring reaction progress and identifying transient intermediates. nih.gov When coupled with techniques like online electrochemical cells, MS can capture and characterize short-lived radical cations or iminium ions that may form during synthetic transformations of the aniline moiety. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion, yielding a characteristic pattern that can be used to confirm the identity of the compound and its derivatives.

Table 3: Expected ESI-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Ion | Proposed Fragment |

|---|---|---|

| 151.12 | [M+H]⁺ | Protonated Parent Molecule |

| 122.08 | [M+H - C₂H₅]⁺ | Loss of ethyl group |

| 93.06 | [M+H - C₃H₈N]⁺ | Cleavage of aminopropyl side chain |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools for understanding the electronic structure, stability, and reactivity of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can predict its geometric parameters, vibrational frequencies, and electronic properties. als-journal.com

A key application of DFT is in the study of reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify the structures and energies of reactants, transition states, and products. nih.gov This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for understanding reaction feasibility and selectivity. For instance, DFT can be used to model the N-acylation of this compound, elucidating the transition state of the nucleophilic attack by the amine group on an acylating agent and predicting the most favorable reaction pathway. mdpi.comnih.gov

Table 4: Hypothetical DFT-Calculated Energy Profile for N-Acetylation

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Aniline + Acetyl Chloride) | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +12.5 |

| Products (Amide + HCl) | B3LYP/6-31G(d) | -25.0 |

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for visualizing and understanding the dynamic interactions between a catalyst and a substrate at an atomic level. For a chiral molecule like this compound, MD simulations can provide critical insights into the mechanisms of enantioselective catalysis, revealing the subtle differences in binding modes and transition state energies that govern stereochemical outcomes.

In the context of catalysis involving chiral amines, MD simulations are instrumental in elucidating the factors that drive chiral recognition. For instance, studies on amino acid-based molecular micelles have successfully used MD simulations to identify the specific binding pockets and intermolecular forces, such as hydrogen bonds, that are critical for discriminating between enantiomers. nsf.gov These simulations can quantify the stability of the catalyst-substrate complex for each enantiomer, often revealing that the enantiomer with the more favorable binding free energy also forms more stable and extensive intermolecular interactions, such as hydrogen bonds, with the catalyst. nsf.gov

While specific MD simulation studies focused exclusively on this compound are not prominently available in the reviewed literature, the general methodology is widely applied to similar systems. For example, MD simulations are used to investigate enzyme-substrate interactions to guide protein engineering efforts for synthesizing chiral amines. nih.gov By simulating the substrate within the enzyme's active site, researchers can identify key amino acid residues that stabilize the desired transition state, providing a roadmap for mutations to enhance catalytic efficiency and enantioselectivity.

The typical workflow for such a simulation involves:

System Setup: Building a model of the catalyst-substrate complex, solvating it in a box of explicit solvent molecules (e.g., water), and adding counter-ions to neutralize the system.

Energy Minimization: Relaxing the initial structure to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions, allowing the system to reach a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect trajectory data for analysis.

Analysis of the trajectory can reveal the preferred binding orientation of the (S)-enantiomer, the specific hydrogen bonds, and van der Waals or electrostatic interactions that stabilize the complex, and the conformational flexibility of both the catalyst and the substrate upon binding. This information is invaluable for the rational design of new catalysts with improved performance for specific chiral transformations.

Computational Prediction of Dissociation Constants and Protonation Mechanisms

The acid-base properties of this compound, quantified by its dissociation constants (pKa), are fundamental to its reactivity, solubility, and behavior in solution. Computational chemistry offers robust methods for predicting pKa values and elucidating the mechanisms of protonation, providing insights that are complementary to experimental measurements.

This compound possesses two primary basic centers amenable to protonation: the aromatic amino group (-NH2) on the aniline ring and the primary amino group on the aminopropyl side chain. The local chemical environment significantly influences the basicity of each nitrogen atom. Generally, the alkylamino group is more basic than the arylamino group because the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability for protonation.

Computational pKa prediction typically relies on quantum mechanical methods, such as Density Functional Theory (DFT), combined with a solvation model to account for the effect of the solvent (usually water). scribd.comresearchgate.netresearchgate.net The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (BH⁺ → B + H⁺) using a thermodynamic cycle, as shown below.

Thermodynamic Cycle for pKa Calculation

The pKa is then calculated using the formula: pKa = ΔG(aq) / (2.303 * RT)

Where ΔG(aq) is the free energy change of the reaction in solution. This value is determined from the gas-phase free energy change and the solvation free energies of the species involved. nih.gov Various solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are employed to calculate the free energy of solvation. nih.govmdpi.com Studies on substituted anilines show that DFT methods, such as B3LYP, can predict pKa values with a standard deviation of approximately 0.4 pKa units compared to experimental values when appropriate solvation models and basis sets are used. researchgate.netresearchgate.net

The accuracy of these predictions can be further enhanced by including a few explicit solvent molecules in the quantum mechanical calculation to model the direct hydrogen-bonding interactions with the amino groups. mdpi.comresearchgate.net For para-substituted anilinium ions, computational methods have achieved a root mean square error (RMSE) as low as 0.35 pKa units. mdpi.comresearchgate.net

The table below illustrates the typical accuracy of DFT-based pKa predictions for various substituted anilines, demonstrating the reliability of these computational approaches.

| Compound | Experimental pKa | Calculated pKa | Deviation (|Exp - Calc|) |

|---|---|---|---|

| Aniline | 4.60 | - | - |

| 4-Chloroaniline | 3.98 | 3.56 | 0.42 |

| 4-Bromoaniline | 3.89 | 3.40 | 0.49 |

| 4-Methoxyaniline | 5.36 | 6.24 | 0.88 |

| 4-Methylaniline | 5.08 | - | - |

Data adapted from computational studies on substituted anilines. Calculated values are from DFT/B3LYP approaches with IEFPCM solvation. researchgate.net A specific calculated value for this compound is not available in the cited literature.

By analyzing the electron density distribution and the structure of the protonated species (the conjugate acids), these computational models also clarify the protonation mechanism. For this compound, calculations would confirm that the propylamino group is the stronger base. Upon initial protonation at this site, a second protonation at the aniline nitrogen would be significantly less favorable due to the electrostatic repulsion from the newly formed ammonium (B1175870) group. This provides a detailed, atomistic understanding of its acid-base chemistry.

Broader Academic Impact and Future Research Directions

Strategic Role in the Synthesis of Chiral Bioactive Molecules

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of small-molecule drugs containing at least one chiral amine moiety. nih.gov The compound (S)-4-(1-Aminopropyl)aniline serves as a valuable chiral precursor for creating complex, enantiomerically pure bioactive molecules. Its utility stems from the presence of two reactive sites—the primary aliphatic amine and the aromatic aniline (B41778) group—along with a defined stereocenter.

The synthesis of many therapeutic agents relies on the resolution of racemic intermediates or the application of asymmetric synthesis methodologies. vapourtec.com Using a pre-existing chiral building block like this compound simplifies these synthetic routes, often leading to more efficient and economical processes. For instance, chiral aniline derivatives are crucial in the synthesis of sulfonimidamides, which are bioisosteres of sulfonamides and possess a chiral center at the sulfur atom. wur.nl These compounds have shown potential for developing more active and less toxic drugs. wur.nl The enantiospecific reaction of sulfonimidoyl fluorides with chiral anilines proceeds with an inversion of configuration at the sulfur atom, highlighting the importance of the aniline's stereochemistry in controlling the final product's structure. wur.nl

Furthermore, the aniline functional group can be readily modified to construct diverse molecular architectures. It can participate in amide bond formations, C-N cross-coupling reactions, and diazotization, allowing for its incorporation into a wide array of complex scaffolds found in natural products and pharmaceuticals. researchgate.netnih.gov The development of innovative synthetic methods, such as the selective ring-opening amination of isochromans, provides efficient pathways to essential components of bioactive molecules derived from anilines. researchgate.net The inherent chirality of this compound is critical in these transformations, guiding the stereochemical outcome of subsequent reactions to produce a single desired enantiomer. sigmaaldrich.com

Table 1: Examples of Reactions Involving Chiral Aniline Derivatives for Bioactive Synthesis

| Reaction Type | Chiral Aniline Role | Key Transformation | Significance |

| Asymmetric Amination | Nucleophile | Kinetic resolution of N-aryl β-amino alcohols via amination with azodicarboxylates. rsc.org | Provides enantiomerically enriched amino alcohols, which are valuable synthetic intermediates. rsc.org |

| Sulfonimidamide Synthesis | Nucleophile | Enantiospecific reaction with sulfonimidoyl fluorides, proceeding with inversion of stereochemistry. wur.nl | Access to chiral sulfonimidamides, which are important bioisosteres in medicinal chemistry. wur.nl |

| Enantioconvergent Amination | Substrate Precursor | Intramolecular amination of racemic alcohols to form chiral benzomorpholines. chemsoc.org.cn | Atom- and step-economical synthesis of valuable N-heterocycles from readily available precursors. chemsoc.org.cn |

Contributions to Sustainable Synthetic Methodologies in Organic Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing waste prevention, energy efficiency, and the use of safer chemicals. nih.gov The synthesis and application of this compound and related compounds are being explored within this framework to create more environmentally benign processes.

One major area of contribution is the development of one-pot, multi-component reactions. These reactions combine several synthetic steps into a single operation, reducing solvent waste, purification steps, and energy consumption. nih.govorientjchem.org For example, green methodologies for synthesizing primary aniline-based indolylmethanes have been developed using reusable Brønsted acidic ionic liquids in aqueous media. nih.govnih.gov Such approaches avoid the use of hazardous organic solvents and corrosive metal catalysts, offering a sustainable alternative to traditional methods. nih.gov

Biocatalysis represents another key trend in sustainable chemistry. The use of enzymes, such as nitroreductases, to synthesize anilines from nitroaromatic compounds offers a green alternative to precious-metal-catalyzed hydrogenations that require high pressure and flammable hydrogen gas. researchgate.net Chemoenzymatic processes, which combine biological and chemical transformations, are also being developed for the sustainable synthesis of aniline-derived amides. rsc.org These methods can offer high selectivity under mild reaction conditions, minimizing byproducts and environmental impact. researchgate.netrsc.org

Table 2: Green Chemistry Approaches in Aniline Synthesis and Application

| Green Chemistry Principle | Application in Aniline Chemistry | Example Methodology | Environmental Benefit |

| Waste Prevention | One-pot, three-component reactions. nih.govorientjchem.org | Aza-Friedel–Crafts reaction in aqueous media to form indolylmethanes. nih.gov | Reduces solvent usage, purification steps, and overall waste generation. nih.govnih.gov |

| Catalysis | Use of reusable and non-toxic catalysts. | Biocatalytic reduction of nitroaromatics using immobilized nitroreductase. researchgate.net | Avoids precious-metal catalysts and hazardous reagents. researchgate.net |

| Safer Solvents & Auxiliaries | Performing reactions in water or using green solvents. | Synthesis of naphthols using tannic acid as a biodegradable catalyst in solvent-less conditions. orientjchem.org | Eliminates the use of volatile and toxic organic solvents. orientjchem.org |

| Energy Efficiency | Reactions at ambient temperature and pressure. | Chemoenzymatic synthesis of amides using enzymes that operate under mild conditions. rsc.org | Lowers energy consumption compared to traditional high-temperature processes. nih.gov |

Interdisciplinary Applications in Materials Science and Nanotechnology

The unique properties of chiral anilines are being harnessed in materials science and nanotechnology to create functional materials with novel optical, electronic, and recognition capabilities. The incorporation of this compound into polymers and nanoparticles can impart chirality to the resulting material, opening up applications in enantioselective separation, sensing, and asymmetric catalysis.

Functionalized polymers containing amine groups are valuable for applications in coatings, adhesives, and biomedical devices. mdpi.com When the amine is chiral, as in polymers derived from this compound, the resulting material can exhibit chiral recognition properties. For instance, polyaniline, a conductive polymer, can be synthesized to form chiral nanostructures like hollow nanotwists, even from achiral starting materials, which have shown high performance in the enantioselective separation of amino acids. acs.org The direct polymerization of a chiral monomer like this compound could provide more direct control over the material's chiroptical properties.

In nanotechnology, chiral nanoparticles are an emerging area of research with potential applications in nanomedicine and chiral sensing. nih.govnih.gov Chiral biomaterials can exhibit unique interactions with biological systems, which are inherently chiral. nih.gov this compound can be used as a surface modifying agent to functionalize nanoparticles (e.g., gold, silica, or magnetic nanoparticles), creating a chiral interface. These chiral-functionalized nanoparticles could be used for the enantioselective crystallization of pharmaceuticals, targeted drug delivery, and the development of chiral nanozymes. nih.govresearchgate.net

Emerging Trends in Chiral Aniline-Based Organocatalysis and Ligand Design

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside enzymes and metal complexes. numberanalytics.comnih.gov Chiral anilines and their derivatives are at the forefront of this field, serving as precursors for a variety of powerful organocatalysts and ligands. beilstein-journals.org

The primary amine of this compound can be used to form imines in situ, which can then be activated by a chiral Brønsted acid in enantioselective transformations. beilstein-journals.org More directly, the chiral aniline scaffold itself can be incorporated into more complex catalyst structures. For example, chiral phosphoric acids derived from BINOL are highly effective catalysts for a range of asymmetric reactions, including aminations involving aniline substrates. rsc.orgbeilstein-journals.org

In ligand design for transition-metal catalysis, the aniline moiety can be transformed into phosphines, N-heterocyclic carbenes, or other coordinating groups. The inherent chirality of the this compound backbone can create a well-defined chiral pocket around the metal center, enabling high stereocontrol in reactions such as asymmetric hydrogenation and C-C bond formation. researchgate.net A recent trend involves the design of biaryl P,N-ligands where steric hindrance or π-stacking interactions create a stable atropisomeric axis; chiral aniline fragments can be key components in such designs. organic-chemistry.orgsemanticscholar.org The development of novel catalysts and ligands based on readily available chiral amines like this compound continues to expand the toolkit of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules. numberanalytics.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.